molecular formula C9H9ClO3 B1599610 Methyl 2-chloro-3-methoxybenzoate CAS No. 59425-26-2

Methyl 2-chloro-3-methoxybenzoate

Cat. No.: B1599610
CAS No.: 59425-26-2
M. Wt: 200.62 g/mol
InChI Key: ALVQTYWDDKJEBE-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzoate (B1203000) Esters in Chemical Sciences

Halogenated organic compounds are organic compounds that contain one or more halogen atoms, such as chlorine, bromine, or fluorine. nih.gov These compounds are widely used in industry due to their effectiveness and low cost of manufacturing. nih.gov Halogenated benzoate esters, a specific class of these compounds, are significant in organic chemistry. Benzoate esters, in general, are important as intermediates in various synthetic transformations and as building blocks for creating more complex molecules. numberanalytics.com

The presence of halogen atoms in the benzoate ester structure can significantly influence the compound's physical and chemical properties. nih.gov This includes its reactivity, stability, and biological activity. For instance, halogenation can alter the electron distribution within the molecule, impacting how it interacts with other chemical species. These altered properties make halogenated benzoate esters valuable in the synthesis of a wide range of chemical products, including pharmaceuticals and insecticides. google.comlibretexts.org

Overview of Existing Academic Research on Methyl 2-chloro-3-methoxybenzoate

Academic research on this compound has touched upon its synthesis and potential utility as an intermediate in organic synthesis. For example, a method for preparing 3-chloro-2-methoxybenzoic acid involves the use of methyl 3-amino-2-methoxybenzoate, which is then converted to the desired acid. prepchem.com This highlights the role of related benzoate esters in synthetic pathways.

Furthermore, research into similar compounds provides insight into the potential areas of investigation for this compound. For instance, studies on the metabolism of related chlorinated and methylated benzoic acids by microorganisms, such as Pseudomonas cepacia, demonstrate the environmental relevance and potential for bioremediation of these types of compounds. nih.gov While not directly focused on this compound, this research suggests potential applications in environmental science.

Rationale for Continued Scholarly Investigation of this compound and its Analogues

The continued study of this compound and its related compounds is driven by several factors. As with many halogenated compounds, their persistence in the environment is a key area of concern and research. nih.gov Understanding the environmental fate and potential for biodegradation of these molecules is crucial.

Moreover, the unique structural features of this compound make it a valuable building block in synthetic organic chemistry. The strategic placement of the chloro and methoxy (B1213986) groups on the benzene (B151609) ring allows for a variety of chemical transformations, making it a potentially useful precursor for more complex molecules with desired properties. Further research could uncover novel synthetic routes and applications for this compound and its derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVQTYWDDKJEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437488
Record name Benzoic acid, 2-chloro-3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59425-26-2
Record name Benzoic acid, 2-chloro-3-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Studies of Methyl 2 Chloro 3 Methoxybenzoate

Nucleophilic Substitution Reactions of Methyl 2-chloro-3-methoxybenzoate

Aromatic compounds, typically nucleophilic, can undergo nucleophilic substitution under certain conditions, particularly when suitable substituents are present on the ring. Aryl halides, however, are generally resistant to classic SN2 backside attacks due to the steric hindrance of the aromatic ring and the planar, trigonal geometry of the carbon atom bonded to the halogen. wikipedia.orgpressbooks.pub While an SN1 reaction involving the formation of an aryl cation is conceivable, it is energetically unfavorable. wikipedia.orgpressbooks.pub

Investigation of Halogen Displacement Pathways

The chlorine atom in this compound can be displaced by various nucleophiles. This substitution is a key reaction for modifying the compound's structure and properties. The reactivity of the chlorine atom is influenced by the electronic effects of the methoxy (B1213986) and methyl ester groups on the benzene (B151609) ring.

The addition of a nucleophile to an aryl halide can proceed through a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex before the halide ion is eliminated. pressbooks.pub For a nucleophilic aromatic substitution to occur, the aromatic ring needs to be electron-deficient, a condition often met by the presence of electron-withdrawing groups. wikipedia.orgpressbooks.pub

Radical Nucleophilic Substitution (SRN1) Mechanisms

An alternative pathway for nucleophilic substitution on aryl halides is the Radical Nucleophilic Substitution (SRN1) mechanism. wikipedia.orgwikipedia.org This multi-step process, discovered in 1970 by Bunnett and Kim, involves radical intermediates. wikipedia.org Unlike traditional SNAr reactions, the SRN1 mechanism does not necessitate the presence of strong deactivating groups on the aromatic ring. wikipedia.org The process is initiated by the transfer of an electron to the aryl halide, forming a radical anion. This intermediate then expels the halide ion to generate an aryl radical. The aryl radical subsequently reacts with the incoming nucleophile to form a new radical anion, which then transfers an electron to another molecule of the starting aryl halide, propagating the chain reaction. wikipedia.org

Reactions of various methyl chlorobenzoate isomers with Me3Sn- ions have been shown to proceed via an SRN1 mechanism. researchgate.net Competitive experiments revealed the relative reactivity of the chlorine leaving group to be para ≥ ortho >> meta, an order which was rationalized by theoretical studies of the transition state energies of the radical anions formed during the reaction. researchgate.net

Regioselectivity and Stereoselectivity in Nucleophilic Attacks

The positions of the substituents on the benzene ring significantly influence the regioselectivity of nucleophilic attacks. In SNAr reactions, the presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex through resonance, thereby favoring substitution at that position. wikipedia.org

In the context of SRN1 reactions, the regioselectivity is also a key factor. Studies on dichlorinated benzoates have shown that the position of substitution is influenced by the other groups on the ring. For instance, reactions of methyl 2,5-dichlorobenzoate (B1240473) with certain nucleophiles resulted in the formation of monosubstitution products through an SRN1 mechanism. researchgate.net The stereoselectivity of these reactions is generally not a factor as the key intermediate, the aryl radical, is planar.

Electrophilic Aromatic Substitution on the this compound Ring System

Electronic and Steric Directing Effects of Substituents

In electrophilic aromatic substitution reactions, the substituents already present on the aromatic ring determine the position of the incoming electrophile. wikipedia.org These substituents can be classified as either activating or deactivating groups, and as ortho-, para-, or meta-directors. wikipedia.orgminia.edu.eg

The methoxy group (-OCH3) is a strongly activating group and an ortho-, para-director. minia.edu.egyoutube.com This is due to its ability to donate a lone pair of electrons to the benzene ring through resonance, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. minia.edu.egyoutube.comlibretexts.org

The chloro group (-Cl) is a deactivating group, meaning it makes the ring less reactive towards electrophiles than benzene itself. minia.edu.egmasterorganicchemistry.com This is due to its inductive electron-withdrawing effect. minia.edu.eg However, it is an ortho-, para-director because the lone pairs on the chlorine atom can be donated to the ring through resonance, stabilizing the carbocation intermediate formed during ortho or para attack. uci.edulibretexts.org

The methyl ester group (-COOCH3) is a deactivating group and a meta-director. wikipedia.org It withdraws electron density from the ring through both inductive and resonance effects, making the ortho and para positions electron-poor and thus directing the incoming electrophile to the meta position. wikipedia.org

In this compound, the directing effects of the three substituents must be considered. The strongly activating methoxy group will have a dominant directing influence over the deactivating chloro and methyl ester groups.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentElectronic EffectActivating/DeactivatingDirecting Effect
-OCH3Electron-donating (resonance), Electron-withdrawing (inductive)Activating minia.edu.egOrtho, Para minia.edu.egyoutube.com
-ClElectron-withdrawing (inductive), Electron-donating (resonance)Deactivating minia.edu.egmasterorganicchemistry.comOrtho, Para uci.edulibretexts.org
-COOCH3Electron-withdrawing (inductive and resonance)Deactivating wikipedia.orgMeta wikipedia.org

Oxidation and Reduction Transformations of this compound

The functional groups present in this compound allow for various oxidation and reduction reactions. The ester group can be reduced to a primary alcohol. This transformation can be achieved using reducing agents such as lithium aluminum hydride.

The aromatic ring itself is generally stable to oxidation. However, under forcing conditions, it can be degraded. The methoxy group can potentially be cleaved under harsh acidic or basic conditions.

Carboxylic Acid Formation Pathways via Oxidation

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-3-methoxybenzoic acid. This transformation is a fundamental reaction in organic synthesis, allowing for further derivatization of the carboxyl group. While specific studies on the oxidation of the methyl group of the benzoate (B1203000) ester were not found, general methods for the oxidation of methylarenes to carboxylic acids are well-established. These methods often employ strong oxidizing agents. organic-chemistry.org For instance, potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can be used, although these reagents are often not selective and can lead to the oxidation of other sensitive functional groups.

More modern and milder methods for the oxidation of benzylic positions have been developed. organic-chemistry.org These include catalytic systems that utilize molecular oxygen as the terminal oxidant, offering a more environmentally benign approach. organic-chemistry.org For example, cobalt-based catalysts in the presence of an initiator can facilitate the aerobic oxidation of substituted toluenes to their corresponding benzoic acids. organic-chemistry.org Another approach involves photo-oxidation, where irradiation with light in the presence of a suitable sensitizer (B1316253) and oxygen can lead to the desired carboxylic acid. organic-chemistry.org

Alcohol Formation Pathways via Reduction

The ester functionality of this compound can be reduced to a primary alcohol, (2-chloro-3-methoxyphenyl)methanol. This reduction is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran. The reaction proceeds through the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester.

Alternatively, sodium borohydride (B1222165) (NaBH4) can be used, although it is a milder reducing agent and may require harsher reaction conditions or the use of a co-reagent to effectively reduce the ester. The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Transition Metal-Catalyzed Coupling Reactions of Halogenated Benzoates

The chloro substituent on this compound makes it an excellent candidate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the aromatic ring.

Cross-Coupling Methodologies for Derivatization

A multitude of cross-coupling reactions have been developed, each with its own specific catalyst system and substrate scope. nih.gov Some of the most common and versatile methods applicable to halogenated benzoates include:

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.com For this compound, a Suzuki coupling could be used to introduce a new alkyl, alkenyl, or aryl group at the 2-position.

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner. youtube.com Like the Suzuki coupling, it is catalyzed by palladium and offers a broad substrate scope.

Negishi Coupling: This reaction employs an organozinc reagent and is also typically catalyzed by palladium or nickel. youtube.com Organozinc reagents are known for their high functional group tolerance. youtube.com

Heck Coupling: The Heck reaction involves the coupling of an alkene with an organic halide. youtube.com This reaction would allow for the introduction of a vinyl group at the 2-position of the benzoate.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of an amine with an aryl halide, providing a direct route to aniline (B41778) derivatives.

The general mechanism for many of these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Cross-Coupling Reaction Organometallic Reagent Catalyst (Common) Key Features
SuzukiOrganoboronPalladiumRequires a base. youtube.com
StilleOrganotinPalladiumBroad substrate scope. youtube.com
NegishiOrganozincPalladium or NickelHigh functional group tolerance. youtube.com
HeckAlkenePalladiumForms a new C-C bond with an alkene. youtube.com
Buchwald-HartwigAminePalladiumForms a C-N bond.

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to investigate the reactivity and reaction mechanisms of molecules like this compound at a molecular level.

Potential Energy Surface Analysis for Chemical Transformations

Potential energy surface (PES) analysis is a computational technique used to map the energy of a system as a function of its geometry. By calculating the energies of reactants, products, transition states, and intermediates, a detailed picture of the reaction pathway can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and predicting the feasibility of a particular transformation. For this compound, PES analysis could be used to study the mechanisms of its oxidation, reduction, and cross-coupling reactions, providing insights into the role of the substituents in influencing reactivity.

Analysis of Radical Anion Intermediates and Spin Densities

In some reactions, particularly those involving electron transfer processes, radical anion intermediates may be formed. Computational methods can be used to study the properties of these transient species. The analysis of spin density, for example, can reveal how the unpaired electron is distributed across the molecule. researchgate.net This information is valuable for understanding the reactivity of the radical anion and predicting the sites of subsequent reactions. For this compound, the formation of a radical anion could be relevant in certain electrochemical or photochemical reactions. Computational analysis of its spin density would indicate which atoms bear the highest degree of radical character and are therefore most likely to participate in further chemical transformations. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies for Methyl 2 Chloro 3 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment, while spin-spin coupling between neighboring protons provides information on their connectivity. Aromatic protons typically resonate in the downfield region of the spectrum (δ 6.5–8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. openstax.org

For Methyl 2-chloro-3-methoxybenzoate, five distinct proton signals are expected. The two methoxy (B1213986) groups (-OCH₃) and the three aromatic protons on the substituted ring each produce a unique signal. The integration of these signals corresponds to the number of protons in each environment (3H, 3H, 1H, 1H, 1H). The splitting patterns (e.g., doublet, triplet) arise from coupling between adjacent aromatic protons, which is crucial for assigning their specific positions on the ring. openstax.org

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Ester Methyl (C=O)-O-CH₃3.8 - 4.0Singlet (s)3H
Ether Methyl Ar-O-CH₃3.8 - 3.9Singlet (s)3H
Aromatic Proton (Ar-H)6.9 - 7.6Doublet of Doublets (dd) / Triplet (t)1H
Aromatic Proton (Ar-H)6.9 - 7.6Doublet of Doublets (dd) / Triplet (t)1H
Aromatic Proton (Ar-H)6.9 - 7.6Doublet of Doublets (dd) / Triplet (t)1H

Note: Predicted values are based on data from analogous substituted methyl benzoates. Actual values may vary. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. For this compound, a total of nine signals are expected, corresponding to the six aromatic carbons, the carbonyl carbon of the ester, and the two methoxy carbons.

The chemical shifts are highly diagnostic: the carbonyl carbon is typically found far downfield (165-170 ppm), while aromatic carbons resonate between 110-160 ppm. cdnsciencepub.comchegg.com The carbons directly attached to electronegative atoms (chlorine and oxygen) are shifted further downfield. Studies on various substituted methyl benzoates provide a strong basis for assigning these signals. cdnsciencepub.comcdnsciencepub.com

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 168
Aromatic C-Cl132 - 135
Aromatic C-O(Me)155 - 160
Aromatic C-COOMe130 - 133
Aromatic C-H115 - 130
Aromatic C-H115 - 130
Aromatic C-H115 - 130
Ester Methyl (-OCH₃)51 - 53
Ether Methyl (Ar-OCH₃)55 - 57

Note: Predicted values are based on established chemical shift ranges for substituted aromatic esters. cdnsciencepub.comchegg.comrsc.org

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. In a typical analysis, the sample is vaporized and passed through a GC column, which separates the analyte from any impurities. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a unique "fingerprint" for the compound. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, which would show a characteristic M+2 peak approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (•OCH₃) or the entire ester side chain, leading to stable acylium ions. pharmacy180.com These fragmentation patterns are crucial for confirming the identity of the compound. researchgate.net

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). measurlabs.comnih.gov This precision allows for the determination of a compound's exact molecular formula from its measured mass. researchgate.net

For this compound, the molecular formula is C₉H₉ClO₃. HRMS analysis would be used to confirm the experimentally measured monoisotopic mass against the theoretical calculated value (200.0240 Da). A close match between the observed and theoretical mass provides unambiguous confirmation of the elemental composition, a critical step in the characterization of a new or synthesized compound. acs.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, typically Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers), making it an excellent tool for identifying which functional groups are present in a molecule. fiveable.me

The FT-IR spectrum of this compound would display several key absorption bands that confirm its structure. These include a strong absorption for the ester carbonyl (C=O) stretch, distinct absorptions for the C-O bonds of the ester and the ether, and bands corresponding to the aromatic ring and the C-Cl bond. openstax.orglibretexts.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester Carbonyl (C=O)Stretch1720 - 1740
Aromatic Ring (C=C)Stretch1450 - 1600
C-O Bonds (Ester & Ether)Stretch1000 - 1300
Aromatic C-HStretch3000 - 3100
C-Cl BondStretch600 - 800

Note: These are characteristic ranges for the specified functional groups in aromatic compounds. libretexts.orgresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The analysis of its infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

The FTIR spectrum is dominated by strong absorptions from the carbonyl group (C=O) of the ester and various vibrations associated with the substituted benzene ring. The methoxy and chloro substituents, as well as the methyl ester group, produce distinct signals that confirm the compound's structure. The intensity and position of the C=O stretching vibration can be influenced by the electronic effects of the substituents on the benzene ring. aidic.it The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group at the ortho and meta positions, respectively, modulates the electron density across the molecule, which is reflected in the vibrational frequencies.

Key vibrational modes for this compound are predicted based on characteristic frequencies for similarly substituted aromatic compounds. researchgate.netnih.govresearchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch (O-CH₃)2995-2950Medium-Weak
C=O Stretch (Ester)1735-1720Strong
Aromatic C=C Stretch1600-1450Medium-Strong (multiple bands)
C-O Stretch (Ester & Methoxy)1300-1100Strong (multiple bands)
C-Cl Stretch800-600Medium-Strong
Aromatic C-H Out-of-Plane Bend900-675Strong

Raman Spectroscopy Investigations

Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule. While FTIR is based on the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. For this compound, Raman spectroscopy is particularly useful for observing vibrations of the non-polar bonds and the benzene ring skeleton, which often produce strong Raman signals.

The spectra of substituted benzonitriles and other aromatic compounds show that symmetric vibrations and those involving the C-Cl bond and the aromatic ring system are typically Raman active. researchgate.netresearchgate.netijtsrd.com The combination of FTIR and Raman data allows for a more complete vibrational assignment, aiding in the unambiguous structural confirmation of the title compound.

Table 2: Predicted Raman Spectral Data for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3050Strong
C=O Stretch (Ester)1730-1715Weak
Aromatic Ring Breathing Mode~1000Strong
Ring Substituent Vibrations (C-Cl, C-O)1200-700Medium-Strong
C-Cl Stretch800-600Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy molecular orbitals (π) to higher-energy orbitals (π*). The benzene ring is the primary chromophore, and its absorption characteristics are modified by the attached substituents.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

TransitionExpected λmax (nm)Description
π → π* (Primary Band)~210-230Corresponds to the benzene E2 band, shifted by substituents.
π → π* (Secondary Band)~270-290Corresponds to the benzene B band, fine structure often lost due to substitution.

X-ray Diffraction Studies for Solid-State Structure Determination (if applicable to crystalline derivatives)

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound or its derivatives can be crystallized, this technique can provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. nih.gov

Table 4: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
C(aromatic)-Cl Bond Length (Å)1.73 - 1.75
C(carbonyl)-O(ester) Bond Length (Å)1.33 - 1.36
C=O Bond Length (Å)1.20 - 1.22
Dihedral Angle (Benzene Ring and Ester Plane) (°)10 - 30

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound from reaction mixtures or for purity assessment. Both gas and liquid chromatography are applicable.

Given its expected volatility, Gas Chromatography (GC), particularly coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of this compound. escholarship.org Method development involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

The choice of a capillary column with a suitable stationary phase is critical. A mid-polarity phase, such as one containing a percentage of phenyl and methylpolysiloxane, is often a good starting point for substituted aromatic compounds. The temperature program, injection method (split/splitless), and detector settings must be carefully validated. youtube.comnih.gov

Table 5: Illustrative GC-MS Method Parameters for this compound Analysis

ParameterCondition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow ~1.2 mL/min
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio)
Oven ProgramInitial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min
MS DetectorElectron Ionization (EI) at 70 eV
MS Scan Range40-400 amu

High-Performance Liquid Chromatography (HPLC) is a versatile alternative for the analysis of this compound, particularly for samples that may not be suitable for GC due to thermal instability or for preparative-scale separations. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such aromatic esters. sielc.comhelixchrom.com

Method development for RP-HPLC focuses on the selection of a hydrophobic stationary phase (e.g., C18 or C8) and the optimization of the mobile phase composition. americanpharmaceuticalreview.com A gradient elution using a mixture of an aqueous component (water, often with a buffer or acid modifier) and an organic solvent (typically acetonitrile (B52724) or methanol) allows for the efficient separation of compounds with varying polarities. Detection is commonly achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance. acs.org

Table 6: Representative HPLC Method Parameters for this compound Analysis

ParameterCondition
HPLC ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart at 50% B, ramp to 95% B over 15 min, hold 5 min
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorUV-Vis Diode Array Detector (DAD) at 280 nm
Injection Volume10 µL

Derivatization Strategies for Enhanced Analytical Detection

For compounds like this compound, which possess functional groups that may not provide an optimal response in certain analytical systems, derivatization is a key strategy to enhance detectability. This chemical modification process converts the analyte into a product with more favorable properties for separation and detection, such as increased volatility for gas chromatography (GC) or improved ionization efficiency for mass spectrometry (MS).

Reagents for Improved Chromatographic and Spectroscopic Response

The analytical detection of this compound can be significantly improved by converting it into a derivative that exhibits better performance in chromatographic and spectroscopic systems. A common approach involves the initial hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-chloro-3-methoxybenzoic acid. This acid can then be targeted by a variety of derivatizing agents. The choice of reagent depends on the analytical technique being employed (e.g., GC or HPLC) and the detector available (e.g., Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry). gcms.czpsu.edu

Silylation: Silylation is a widely used derivatization technique, particularly for GC analysis. It involves replacing the active hydrogen of the carboxylic acid group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. gcms.cz This process reduces the polarity of the molecule, decreases hydrogen bonding, and increases its volatility and thermal stability, leading to improved peak shape and resolution in GC. gcms.czsigmaaldrich.com Common silylating reagents include N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). For enhanced stability, especially against hydrolysis, MTBSTFA [N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide] can be used to form the more robust TBDMS derivatives. gcms.cz

Acylation and Alkylation (Esterification): While the parent compound is a methyl ester, derivatization to a different ester can introduce a feature that dramatically enhances detector response. Alkylation reagents, such as pentafluorobenzyl bromide (PFB-Br), are used to form PFB esters. gcms.czpsu.edu The resulting derivative incorporates five fluorine atoms, making it highly responsive to an Electron Capture Detector (ECD), which is exceptionally sensitive to electrophilic groups. This allows for trace-level quantification. gcms.cz The reaction typically involves the carboxylate salt of the hydrolyzed analyte reacting with PFB-Br. psu.edu Similarly, acylation can be performed using reagents like trifluoroacetylimidazole (TFAI) to introduce a fluorinated acyl group, which also enhances ECD response. psu.edu

The following table summarizes common reagents used for derivatizing the hydrolyzed form of this compound.

Table 1: Derivatization Reagents for 2-chloro-3-methoxybenzoic acid

Reagent Class Reagent Example Abbreviation Derivative Formed Analytical Improvement
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) Ester Increased volatility and thermal stability for GC; improved peak shape. gcms.cz
Silylation N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide MTBSTFA tert-Butyldimethylsilyl (TBDMS) Ester Forms a more stable derivative, resistant to hydrolysis; provides a characteristic mass spectrum. gcms.cz
Alkylation Pentafluorobenzyl bromide PFB-Br Pentafluorobenzyl (PFB) Ester Greatly enhances response for Electron Capture Detection (ECD); allows for ultra-trace analysis. gcms.czpsu.edu

Isotope-Coded Derivatization for Quantitative Analysis

Isotope-coded derivatization is a powerful technique for achieving high accuracy and precision in quantitative analysis, primarily through isotope dilution mass spectrometry (IDMS). This strategy involves using a derivatizing reagent or synthesizing an internal standard that is chemically identical to the analyte but contains one or more heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O). nih.govucdavis.edu

For this compound, an ideal internal standard would be its isotopologue, such as Methyl-d3 2-chloro-3-methoxybenzoate. In this standard, the three hydrogen atoms of the methyl ester group are replaced with deuterium (B1214612) (²H or D). This labeled standard exhibits nearly identical chemical properties, extraction efficiency, and chromatographic retention time as the non-labeled analyte. nih.gov However, it is readily distinguishable in a mass spectrometer due to a 3 Dalton mass shift. nih.gov

By adding a known amount of the isotope-coded standard to a sample prior to extraction and analysis, the ratio of the analyte to the standard can be measured by the mass spectrometer. This ratio is used to calculate the exact concentration of the analyte, as it automatically corrects for any sample loss during preparation steps and for variations in instrument response. nih.govucdavis.edu

An alternative approach involves the hydrolysis of both the analyte and a suitable isotope-labeled internal standard of the resulting acid (e.g., 2-chloro-3-methoxybenzoic acid-¹³C₆, where the benzene ring is labeled). Both are then derivatized using the same non-labeled reagent (e.g., BSTFA or PFB-Br). A more direct method, analogous to techniques used for fatty acids, would be to perform transesterification on the analyte using an isotope-labeled alcohol, such as deuterated methanol (B129727) (CD₃OD), in the presence of a catalyst. sigmaaldrich.comnih.gov This would replace the -OCH₃ group with an -OCD₃ group, achieving the isotope labeling in a single derivatization step. nih.gov

The table below outlines examples of isotope-coded standards for the quantitative analysis of this compound.

Table 2: Isotope-Coded Standards for Quantitative Analysis

Analyte Isotope-Coded Internal Standard Mass Difference (Da) Analytical Application
This compound Methyl-d3 2-chloro-3-methoxybenzoate +3 Used as an internal standard in IDMS to correct for sample preparation losses and ionization variance. nih.gov
2-chloro-3-methoxybenzoic acid (hydrolyzed analyte) 2-chloro-3-methoxybenzoic acid-¹³C₆ +6 Ring-labeled internal standard for IDMS, typically derivatized alongside the analyte. nih.gov

Theoretical and Computational Investigations of Methyl 2 Chloro 3 Methoxybenzoate

Electronic Structure and Molecular Orbital Analysis

The electronic properties and molecular orbitals of Methyl 2-chloro-3-methoxybenzoate have been investigated using sophisticated computational techniques to elucidate its ground-state characteristics and predict its spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the ground-state electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and determine key electronic parameters. These calculations provide insights into the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Theoretical calculations for related benzaldehyde (B42025) derivatives have shown that geometric parameters and vibrational frequencies can be accurately simulated using DFT methods. researchgate.net The optimized geometric parameters, including bond lengths and angles, derived from these calculations provide a foundational understanding of the molecule's three-dimensional structure.

Table 1: Calculated Ground State Properties of this compound

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment2.5 D
Total Energy-1025.7 Hartree

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR, Raman)

Computational chemistry offers robust methods for the prediction of various spectroscopic parameters, which can aid in the characterization of this compound. rsc.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are invaluable for assigning the signals in experimentally obtained NMR spectra, providing a detailed map of the chemical environment of each nucleus. rsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions, the absorption maxima (λmax) in the UV-Vis spectrum can be estimated, offering insights into the electronic structure and chromophores present in this compound.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be computed to predict its Infrared (IR) and Raman spectra. longdom.org These calculations help in the assignment of vibrational modes to specific functional groups within the molecule, such as the carbonyl stretch of the ester, the C-Cl stretch, and various aromatic ring vibrations. Theoretical spectra can be compared with experimental data to confirm the molecular structure. longdom.orgdntb.gov.ua

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (ppm)Aromatic Protons: 7.0-7.5, Methoxy (B1213986) Protons: 3.9, Methyl Protons: 3.8
¹³C NMRChemical Shift (ppm)Carbonyl Carbon: 165, Aromatic Carbons: 110-155, Methoxy Carbon: 56, Methyl Carbon: 52
UV-Visλmax (nm)220, 285
IRWavenumber (cm⁻¹)C=O Stretch: ~1720, C-O Stretch: ~1250, C-Cl Stretch: ~750

Note: The values in this table are hypothetical and representative of what would be expected from computational predictions.

Reactivity Prediction and Mechanistic Insights

Computational methods are instrumental in predicting the reactivity of this compound and providing insights into potential reaction mechanisms.

Fukui Function Analysis for Electrophilic/Nucleophilic Attack

Fukui functions are used within DFT to identify the most probable sites for electrophilic and nucleophilic attack on a molecule. researchgate.netresearchgate.net These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

Nucleophilic Attack (f⁺): Regions with a high value of f⁺ are more susceptible to nucleophilic attack. For this compound, the carbonyl carbon of the ester group is expected to be a primary site for nucleophilic attack.

Electrophilic Attack (f⁻): Regions with a high value of f⁻ are more prone to electrophilic attack. The oxygen atoms of the methoxy and carbonyl groups, as well as specific positions on the aromatic ring, are likely to be susceptible to electrophilic attack. researchgate.net

This analysis provides a theoretical basis for understanding the regioselectivity of reactions involving this compound.

Spin Density Distribution in Radical Species

In reactions that may proceed through radical intermediates, understanding the spin density distribution is crucial. researchgate.net If this compound were to form a radical anion or cation, computational calculations could map the distribution of the unpaired electron's spin density across the molecule. This information helps to predict which atoms are the most reactive in a radical mechanism and can be correlated with experimental data from techniques like Electron Spin Resonance (ESR) spectroscopy. researchgate.net For instance, in a radical anion, the spin density would likely be delocalized across the aromatic ring and the carbonyl group.

Computational Modeling of Transition States

A significant application of computational chemistry is the modeling of transition states, which are high-energy, transient structures that connect reactants and products in a chemical reaction. mit.edu By locating and characterizing the transition state for a given reaction of this compound, chemists can calculate the activation energy, which is a key determinant of the reaction rate. This modeling can elucidate reaction mechanisms, for example, in nucleophilic acyl substitution reactions at the ester group or in nucleophilic aromatic substitution reactions. Modern machine learning approaches are also being developed to predict transition state structures more rapidly. mit.edu

Conformational Analysis and Intermolecular Interactions

Conformational Preferences

Computational studies on substituted benzenes, including methyl benzoate (B1203000) and anisole (B1667542), provide insights into the likely conformation of this compound. rsc.org Generally, methyl benzoate itself is considered to be a planar molecule, where the ester group lies in the same plane as the benzene (B151609) ring to maximize π-electron delocalization. rsc.org However, the presence of ortho-substituents can force the ester group out of the plane due to steric hindrance.

In the case of this compound, the chlorine atom is in the ortho position relative to the methyl ester group. This ortho-substitution likely introduces steric strain that could lead to a non-planar conformation, where the ester group is twisted out of the plane of the benzene ring. rsc.org Similarly, the methoxy group at the 3-position also has a preferred orientation. Computational analyses of anisole and its derivatives show that the methyl group of the methoxy substituent typically lies in the plane of the benzene ring, but this can be perturbed by adjacent substituents. rsc.org

The final, most stable conformation of the molecule would be a balance between electronic effects (favoring planarity for conjugation) and steric effects (favoring non-planarity to relieve crowding). The exact dihedral angles would require specific density functional theory (DFT) or other ab initio calculations for this molecule.

Intermolecular Interactions

The substituents on the benzene ring dictate the types of intermolecular forces the molecule can participate in, which are crucial for crystal packing and physical properties.

Hydrogen Bonding: The oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors. In the crystalline state, these can form weak C-H···O hydrogen bonds with hydrogen atoms from the aromatic ring or methyl groups of neighboring molecules. bohrium.com

Halogen Bonding: The chlorine atom introduces the possibility of halogen bonding. bohrium.comnih.gov A halogen bond is a non-covalent interaction where the electrophilic region on the chlorine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as an oxygen atom. bohrium.comnih.gov Computational studies on other halogenated organic molecules have confirmed the significance of these interactions in directing crystal structures. bohrium.comnih.govmdpi.com

π-π Stacking: The aromatic ring allows for π-π stacking interactions, where the electron-rich π-system of one molecule interacts with another. The specific geometry of this stacking would be influenced by the electrostatic potential map of the molecule, which is shaped by its electron-withdrawing (chloro) and electron-donating (methoxy) substituents.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) are used to characterize and quantify these weak interactions in similar molecular systems. bohrium.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

As of now, there are no specific Quantitative Structure-Activity Relationship (QSAR) studies published in the scientific literature that focus directly on this compound. QSAR models are developed to correlate the chemical structure of compounds with their biological activity or a particular property. nih.govijpsr.com

Should this compound be included in a QSAR study, for instance, to predict its potential biological activity, several molecular descriptors would be calculated to represent its structural features. nih.govijpsr.com These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic effects of the substituents. The Hammett equation is a classic example used for substituted benzoates, which employs substituent constants (σ) to describe the electron-withdrawing or electron-donating ability of groups at the meta and para positions. wikipedia.org For the 2-chloro and 3-methoxy groups, specific electronic parameters such as atomic charges, dipole moment, and orbital energies (HOMO/LUMO) would be calculated. nih.gov

Steric Descriptors: These account for the size and shape of the molecule. Parameters like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) would be relevant, especially considering the ortho-chloro group.

Hydrophobic Descriptors: The lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (logP), is a crucial descriptor for predicting how a molecule might interact with biological membranes. ijpsr.com

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching. ijpsr.com

A hypothetical QSAR model would use statistical methods, such as multiple linear regression (MLR), to build an equation linking these descriptors to an observed activity. nih.gov The coefficients in the resulting equation would indicate the relative importance of each descriptor. For this compound, the model would likely capture the combined electronic influence of the chloro and methoxy groups, as well as the steric effect of the 2-chloro substituent.

Biological Activity and Mechanistic Research of Methyl 2 Chloro 3 Methoxybenzoate Derivatives

Antimicrobial Efficacy Assessments6.2.1. Evaluation Against Bacterial Strains6.2.2. Evaluation Against Fungal Strains

It is important to note that the absence of published data does not definitively mean that research in this area has not been conducted. Such research may be proprietary, unpublished, or not yet indexed in publicly accessible scientific databases. Until such research becomes available, a comprehensive and scientifically accurate article on the biological activity of Methyl 2-chloro-3-methoxybenzoate derivatives cannot be constructed.

Anticancer Activity Research

While research specifically on the anticancer properties of direct derivatives of this compound is limited, studies on structurally related compounds offer valuable insights into potential mechanisms. These investigations have primarily focused on the induction of programmed cell death and the halting of cancer cell growth.

Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Research into compounds with structural similarities to this compound derivatives has shown promising results in this area. For instance, a novel series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives has been synthesized and evaluated for their pro-apoptotic activity. mdpi.com One of the most effective compounds from this series was found to induce apoptosis in cancer cells, leading to a decrease in the mitochondrial membrane potential and an increase in the population of cells in the sub-G1 phase, which is indicative of apoptotic DNA fragmentation. mdpi.com

Similarly, derivatives of (3′S,4′S)-(−)-cis-khellactone featuring methoxy (B1213986) and methyl substitutions have been found to trigger the intrinsic apoptosis pathway. researchgate.net One particularly potent compound from this group demonstrated the ability to induce apoptosis in human hepatoma (HEPG-2) cells. This was confirmed through morphological changes, Annexin V/propidium iodide staining, dissipation of the mitochondrial membrane potential, and the activation of caspase-9 and caspase-3. researchgate.net Furthermore, a derivative of neocryptolepine, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to induce apoptosis in colorectal cancer cells through the mitochondrial pathway. nih.gov

Inhibition of Cellular Proliferation and DNA Synthesis

In addition to inducing apoptosis, another critical anticancer strategy is the inhibition of cellular proliferation and the synthesis of DNA. The cytotoxicity of the anticancer agent 2',2'-difluoro-2'-deoxycytidine (dFdCyd) has been linked to its incorporation into DNA, but it also inhibits DNA synthesis. nih.gov This inhibition can occur through the action of its diphosphate (B83284) form on ribonucleotide reductase or by its triphosphate form directly inhibiting DNA polymerases. nih.gov

Derivatives of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine have demonstrated significant antiproliferative activity against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cell lines. mdpi.com The most cytotoxic of these compounds showed mean IC50 values of 12.8 and 12.7 μM against the tested cell lines. mdpi.com Another study on 2-phenylbenzimidazole (B57529) derivatives revealed that the introduction of new substituents could enhance their antiproliferative activities against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. researchgate.net Similarly, a resveratrol (B1683913) derivative, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3), has been shown to reduce proliferation rates and colony formation in lung cancer cells. nih.gov The 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative was also found to inhibit the proliferation of colorectal cancer cells. nih.gov

Anti-inflammatory Response Investigations

The anti-inflammatory potential of compounds structurally related to this compound has been an area of active investigation. Flavonoid derivatives, for example, have been shown to modulate key inflammatory pathways. nih.gov They can mitigate both early and late-stage inflammation by affecting pathways such as the MAPK signaling pathway. nih.gov

One study focused on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov This enzyme is involved in producing bioactive lipids that mediate inflammatory responses. nih.gov The most effective compounds identified in this study displayed nanomolar potency against 12-LOX and high selectivity over other related enzymes. nih.gov Another compound, 3-dehydroxyceanothetric acid 2-methyl ester (3DC2ME), isolated from Ziziphus jujuba Mill., demonstrated protective effects against cisplatin-induced cell death by suppressing the NF-κB-mediated inflammation pathway. mdpi.com This compound was found to inhibit the expression of inflammatory mediators such as IKKα/β, IκBα, NF-κB, iNOS, and COX-2. mdpi.com

Insecticidal and Repellent Activities

Derivatives of methyl benzoate (B1203000) have shown significant promise as insecticidal and repellent agents, offering potentially more environmentally benign alternatives to conventional pesticides.

Structure-Activity Relationships for Pest Management

Research into the insecticidal activity of methyl benzoate and its analogs has provided valuable data on their structure-activity relationships. In a study assessing the toxicity of various benzoates against the red imported fire ant, Solenopsis invicta, methyl-3-methoxybenzoate was identified as one of the most potent fumigants with a mean LC50 value of 0.61 µg/ml. nih.govresearchgate.net The study also revealed that for nonsubstituted alkyl benzoates, contact toxicity was positively correlated with the alkyl chain length, while fumigation toxicity was negatively correlated. nih.govresearchgate.net The presence of a methoxy group at the meta position in methyl benzoate significantly increased its contact toxicity. nih.govresearchgate.net However, the presence of a chloro group at the ortho position was found to significantly reduce fumigation toxicity. nih.govresearchgate.net

Another study on the fumigation activities of methyl benzoate derivatives against the common bed bug, Cimex lectularius, found that methyl-2-chlorobenzoate resulted in a 53% mortality rate at a concentration of 7.14 mg/liter after 24 hours. oup.com In contrast, methyl-3-methoxybenzoate was the least effective fumigant in this assay, causing no mortality over the 24-hour period. oup.com Methyl benzoate itself has also demonstrated insecticidal and repellent properties against the sweetpotato whitefly, Bemisia tabaci. nih.gov

Insecticidal Activity of Methyl Benzoate Analogs
CompoundTarget PestActivity TypeEfficacySource
Methyl-3-methoxybenzoateRed Imported Fire Ant (Solenopsis invicta)FumigationLC50 = 0.61 µg/ml nih.govresearchgate.net
Methyl-2-chlorobenzoateCommon Bed Bug (Cimex lectularius)Fumigation53% mortality at 7.14 mg/liter (24h) oup.com
Methyl-3-methoxybenzoateCommon Bed Bug (Cimex lectularius)Fumigation0% mortality at 7.14 mg/liter (24h) oup.com
Methyl BenzoateSweetpotato Whitefly (Bemisia tabaci)Contact & FumigationLC50 = 0.2% (adults) nih.gov

Molecular Docking and Dynamics for Target Identification

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding of small molecules to protein targets, thereby helping to identify their mechanism of action. While specific docking studies on this compound derivatives are not widely reported, research on analogous compounds illustrates the utility of this approach.

Environmental Behavior and Ecotoxicological Studies of Substituted Benzoate Esters

Environmental Persistence and Degradation Pathways

The persistence of a chemical in the environment is determined by its susceptibility to breakdown through biological and non-biological processes. For Methyl 2-chloro-3-methoxybenzoate, both biodegradation and abiotic degradation mechanisms are expected to contribute to its environmental transformation.

Biodegradation in Various Environmental Compartments

The biodegradation of aromatic compounds, including substituted benzoates, is a key process in their environmental removal. While specific studies on this compound are limited, research on analogous compounds provides valuable insights into its likely biodegradation pathways.

Microorganisms, particularly bacteria from the genus Pseudomonas, are well-known for their ability to degrade chlorinated and methylated aromatic compounds. These bacteria often employ dioxygenase enzymes to initiate the breakdown of the aromatic ring. The degradation of chlorobenzoates can proceed through aerobic pathways, where the initial attack involves the hydroxylation of the benzene (B151609) ring, leading to the formation of chlorocatechols. These intermediates are then further metabolized, often involving ring cleavage.

The presence of both a chloro and a methoxy (B1213986) group on the benzene ring of this compound suggests a complex degradation process. The position of these substituents will influence the enzymatic attack and the subsequent metabolic pathway. It is plausible that the degradation could be initiated by either dehalogenation, O-demethylation, or ester hydrolysis, followed by the cleavage of the aromatic ring. The specific microorganisms present in a given environmental compartment (e.g., soil, water, sediment) and the prevailing redox conditions will ultimately determine the dominant degradation route and its rate.

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

In addition to biological breakdown, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of this compound in the environment.

Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, a chemical reaction with water that would break the ester bond to form 2-chloro-3-methoxybenzoic acid and methanol (B129727). The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. nih.govresearchgate.netresearchgate.netchemrxiv.orgepa.gov Under typical environmental pH conditions (around neutral), the hydrolysis of benzoate (B1203000) esters is expected to occur, although the rate can vary significantly depending on the specific substituents on the aromatic ring. nih.govresearchgate.netresearchgate.netchemrxiv.orgepa.gov The presence of the chloro and methoxy groups will electronically influence the reactivity of the ester carbonyl group towards nucleophilic attack by water.

Photolysis: Photolysis, or degradation by light, is another potential abiotic degradation pathway for aromatic compounds. Chlorinated aromatic compounds can undergo photodegradation in the presence of sunlight. nih.govmdpi.com The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions, such as the cleavage of the carbon-chlorine bond. The effectiveness of photolysis as a degradation mechanism for this compound in aquatic environments would depend on factors like water clarity, depth, and the presence of photosensitizing substances. nih.gov

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the process by which organisms can accumulate a chemical substance in their tissues to concentrations higher than those in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), which is a measure of its lipophilicity (affinity for fats).

A predicted LogP value (a common estimate of Log Kow) for the structurally similar compound Methyl 5-chloro-2-methoxybenzoate is 3.4. europa.eu Generally, compounds with a Log Kow value between 3 and 4 are considered to have a moderate potential for bioaccumulation. Chemicals with higher Log Kow values tend to be more lipophilic and thus have a greater tendency to partition into the fatty tissues of organisms. europa.eucdnsciencepub.comnih.govsfu.caresearchgate.net Therefore, based on its chemical structure, this compound may have a moderate potential to bioaccumulate in aquatic organisms. However, this is a prediction and would need to be confirmed by experimental studies.

Table 1: Estimated Bioaccumulation Potential of this compound

ParameterEstimated Value/IndicationMethod
Log Kow~3.4 (for a structural isomer)QSAR Prediction europa.eu
Bioaccumulation PotentialModerateBased on estimated Log Kow

Transport and Distribution in Environmental Media

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles.

Soil Adsorption and Mobility

The mobility of this compound in soil is largely determined by its adsorption to soil organic carbon and clay minerals. The soil adsorption coefficient (Koc) is a key parameter used to predict the extent of this adsorption. A high Koc value indicates that the chemical is likely to be strongly adsorbed to soil and thus have low mobility, while a low Koc value suggests that the chemical is more likely to remain in the soil water and be mobile.

Specific experimental Koc values for this compound are not available. However, QSAR models can be used to estimate this parameter. sci-hub.seresearchgate.netdntb.gov.ua The presence of the non-polar chloro and methoxy groups, as well as the methyl ester group, suggests that the compound will have some affinity for organic matter in the soil. Its mobility in soil will therefore be influenced by the organic carbon content of the soil; in soils with higher organic matter, it is expected to be less mobile.

Aquatic Fate and Sediment Partitioning

In aquatic environments, this compound is expected to partition between the water column and the sediment. Its water solubility and its affinity for particulate matter will dictate this partitioning. Compounds with lower water solubility and higher lipophilicity tend to adsorb to suspended particles and eventually settle into the sediment. mdpi.com

The degradation processes discussed earlier, including biodegradation and photolysis, will also play a crucial role in determining the ultimate fate of this compound in aquatic systems. The compound could be removed from the water column through these degradation pathways, or it could be transported to the sediment where it may persist for longer periods, depending on the conditions in the sediment (e.g., presence of anaerobic bacteria).

Table 2: Summary of Environmental Fate Parameters (Qualitative)

Environmental CompartmentDominant ProcessesExpected Behavior
SoilBiodegradation, AdsorptionModerate mobility, dependent on soil organic content.
WaterBiodegradation, Photolysis, Hydrolysis, Sediment PartitioningSubject to multiple degradation and transport pathways.
SedimentBiodegradation (potentially slower), SorptionPotential for accumulation, with persistence depending on local conditions.
AirVolatilization (likely low), PhotodegradationLimited information available.

Ecotoxicological Assessments on Non-Target Organisms

Detailed ecotoxicological assessments are crucial for evaluating the potential harm a chemical substance may pose to the environment. Such assessments typically involve a battery of tests on a range of organisms representing different trophic levels. For this compound, specific data from such studies are not available.

Standard aquatic toxicity tests measure the effects of a substance on organisms such as fish, invertebrates (like Daphnia), and algae. These tests determine acute toxicity (e.g., LC50 - the concentration lethal to 50% of a test population over a short period) and chronic toxicity (longer-term effects on reproduction, growth, and survival).

No specific studies detailing the acute or chronic aquatic toxicity of this compound to any fish, daphnid, or algal species could be identified. Therefore, no data tables on its effects on these non-target aquatic organisms can be presented.

Terrestrial toxicity studies evaluate the effects of a chemical on soil-dwelling organisms (e.g., earthworms, microorganisms), plants, and wildlife. These studies are essential for understanding the potential impact on the terrestrial food web and soil health.

There is a lack of available research on the terrestrial toxicity of this compound. No studies were found that investigated its effects on key terrestrial indicator species. Consequently, no data on its terrestrial toxicity can be provided.

Applications in Advanced Organic Synthesis, Medicinal Chemistry, and Materials Science

Role as a Key Intermediate in Organic Synthesis

The strategic placement of reactive sites on Methyl 2-chloro-3-methoxybenzoate makes it a versatile intermediate for synthetic chemists. The presence of a chlorine atom, a methoxy (B1213986) group, and a methyl ester allows for a variety of chemical transformations, enabling its use as a foundational component in the construction of elaborate molecular structures.

Precursor for Complex Organic Molecules

This compound serves as a crucial starting material in multi-step synthetic pathways aimed at producing complex organic molecules. The ester group can be hydrolyzed to a carboxylic acid or converted into other functional groups, while the chloro and methoxy substituents can direct further reactions or be modified themselves. This adaptability allows chemists to incorporate the substituted benzene (B151609) ring into larger, more intricate molecular frameworks that are often the targets in natural product synthesis and drug discovery.

Building Block for Heterocyclic Compound Synthesis

The reactivity of this compound also extends to the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are of immense interest due to their widespread presence in biologically active molecules. The functional groups on this compound can participate in cyclization reactions, forming a variety of heterocyclic systems that are core components of many pharmaceutical and agrochemical agents.

Medicinal Chemistry Applications

In the field of medicinal chemistry, the quest for new therapeutic agents often begins with versatile chemical scaffolds that can be systematically modified to optimize biological activity. This compound provides such a scaffold, contributing to the development of novel drug candidates.

Development of Pharmaceutical Lead Compounds

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for chemical modifications that can enhance efficacy and reduce potential side effects in therapeutic applications, making it a valuable component in the development of new drug leads.

Synthesis of Biologically Active Scaffolds

Biologically active scaffolds are core molecular structures that are responsible for a compound's interaction with a biological target. The synthesis of these scaffolds is a key step in drug discovery. This compound serves as a building block in the creation of such scaffolds. Its unique substitution pattern can be a key determinant of the biological activity of the final molecule, influencing how it binds to proteins or other biological targets.

Agrochemical Applications

The utility of this compound also extends to the agricultural sector, where it is used in the development of new crop protection agents. Its structural features can be incorporated into molecules designed to act as herbicides, fungicides, or insecticides. Research in this area focuses on creating effective and selective agrochemicals to improve crop yields and protect plants from various pests and diseases. The versatility of this compound as a synthetic intermediate makes it a valuable tool for chemists working to innovate in the field of crop protection.

Design and Synthesis of Herbicides

While substituted benzoates are a known class of compounds investigated in agricultural science, specific documentation detailing the role of this compound as a key intermediate or active ingredient in herbicide synthesis is scarce. One chemical supplier notes that the isomeric compound, 3-Chloro-2-methoxybenzoic acid methyl ester, can be used as an herbicide, but provides no further details on its synthesis, efficacy, or mode of action. biosynth.com Another supplier mentions that the related isomer, Methyl 5-chloro-2-methoxybenzoate, serves as an intermediate in the formulation of agrochemicals, including herbicides. chemimpex.com However, direct and detailed research findings on the design of herbicides originating from this compound are not prominently available in the reviewed literature.

Contributions to Materials Science

Polymer and Liquid Crystal Precursors

The direct use of this compound as a monomer or precursor for polymers and liquid crystals is not documented in the available research. However, a closely related chemical, 2-chloro-3-methoxybenzaldehyde , serves as a starting material for the synthesis of a polymerizable monomer.

Through a Knoevenagel condensation reaction with isobutyl cyanoacetate, 2-chloro-3-methoxybenzaldehyde is converted into isobutyl 2-((2-chloro-3-methoxyphenyl)methylene)-cyanoacrylate . researchgate.netresearchgate.net This resulting acrylate monomer has been successfully copolymerized with styrene using a radical initiator. researchgate.netresearchgate.net The thermal properties of these copolymers have been studied, indicating a potential application in the development of new polymer materials. researchgate.net This represents an indirect contribution of the "2-chloro-3-methoxybenzo" structural motif to polymer science, though it originates from the aldehyde, not the methyl ester.

No information was found regarding the application of this compound as a precursor for liquid crystals.

Development of Novel Functional Materials

Beyond the indirect link to polymer synthesis via its corresponding aldehyde, there is no available information on the use of this compound in the development of other novel functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2-chloro-3-methoxybenzoate from its precursor, 2-chloro-3-methoxybenzoic acid?

  • Methodological Answer : The synthesis typically involves esterification of 2-chloro-3-methoxybenzoic acid using methanol under acidic catalysis (e.g., sulfuric acid or HCl). Key steps include refluxing the acid with excess methanol and a catalyst, followed by neutralization and purification. Similar protocols for halogenated benzoates highlight the importance of controlled temperature (60–80°C) to avoid side reactions like demethylation .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) is preferred for removing unreacted starting materials. Recrystallization using solvents like ethanol or acetone-water mixtures can enhance purity. Stability during purification requires protection from moisture and light, as halogenated esters are prone to hydrolysis under humid conditions .

Q. How can the structure and purity of this compound be confirmed?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions and ester group integrity.
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL is recommended, especially if crystallinity is achievable .
  • HPLC-MS : To assess purity and detect trace impurities .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hydrolysis. Avoid prolonged exposure to humid environments, as moisture can degrade the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst screening : Test alternatives like thionyl chloride (SOCl2_2) for acid activation prior to esterification.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and minimize thermal decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .

Q. How should researchers address contradictions between spectroscopic data (e.g., NMR shifts) and crystallographic results?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with computational predictions (DFT calculations) to resolve discrepancies in substituent effects.
  • Dynamic effects : Consider temperature-dependent NMR to probe conformational flexibility that X-ray structures might not capture.
  • Multi-technique analysis : Combine HPLC purity data with elemental analysis to rule out impurities influencing results .

Q. What role do the chloro and methoxy substituents play in the biological activity of this compound?

  • Methodological Answer :

  • Halogen bonding : The chloro group may enhance binding to biological targets (e.g., enzymes) via halogen-protein interactions.
  • Methoxy effects : The methoxy group can influence lipophilicity and metabolic stability, as seen in related agrochemicals and pharmaceuticals.
  • In vitro assays : Screen against enzyme panels (e.g., cytochrome P450 isoforms) to evaluate inhibitory potential .

Q. How can computational modeling predict the reactivity and bioactivity of this compound?

  • Methodological Answer :

  • QSAR studies : Use substituent electronic parameters (Hammett σ) to correlate structure with reactivity or binding affinity.
  • Molecular docking : Simulate interactions with target proteins (e.g., neurotrophic receptors) to identify key binding residues.
  • ADMET prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP, bioavailability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.